Cas no 73325-58-3 (Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine)
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
- CHEMBL223300
- 7VHB6R9UF9
- N-benzyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine
- N-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- PD186778
- SCHEMBL11567290
- 73325-58-3
- N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine
- N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine
- benzyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- AN-465/42767049
- BDBM15593
- 1-Methyl-N-(phenylmethyl)-1H-pyrrole-2-methanamine
- pyrrole inhibitor 18
- CS-0117570
- N-[(1-methylpyrrol-2-yl)methyl]-1-phenyl-methanamine
- 1H-Pyrrole-2-methanamine, 1-methyl-N-(phenylmethyl)-
- AKOS000285009
- TIMTEC-BB SBB010992
-
- MDL: MFCD05740126
- Inchi: 1S/C13H16N2/c1-15-9-5-8-13(15)11-14-10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3
- InChI Key: RFBDIJWXYJNKSB-UHFFFAOYSA-N
- SMILES: N1(C)C=CC=C1CNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17Ų
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 320.1±22.0 °C(Predicted)
- pka: 9.57±0.20(Predicted)
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019345-500mg |
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine |
73325-58-3 | 500mg |
3055CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019345-500mg |
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine |
73325-58-3 | 500mg |
3055.0CNY | 2021-07-13 | ||
| Chemenu | CM377068-1g |
benzyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine |
73325-58-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Crysdot LLC | CD11065314-5g |
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine |
73325-58-3 | 97% | 5g |
$874 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188210-1g |
N-benzyl-1-(1-methyl-1h-pyrrol-2-yl)methanamine |
73325-58-3 | 98% | 1g |
¥2675.00 | 2024-08-09 |
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Introduction to Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS No. 73325-58-3)
Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, a compound with the chemical formula C14H19N, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its complex structure, which includes a benzyl group and a 1-methyl-1H-pyrrol-2-ylmethyl moiety. The CAS No. 73325-58-3 identifies it uniquely in chemical databases and literature, making it a valuable reference for researchers and professionals.
The Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine structure exhibits interesting pharmacological properties that have garnered attention in recent years. Its molecular framework suggests potential applications in the development of novel therapeutic agents. The presence of both aromatic and heterocyclic components makes it a versatile scaffold for drug design, particularly in the quest for compounds that can interact with biological targets with high specificity.
In recent years, there has been a surge in research focused on understanding the role of pyrrole derivatives in medicinal chemistry. Pyrroles are known for their ability to modulate various biological pathways, making them attractive candidates for drug development. The 1-methyl-1H-pyrrol-2-ylmethyl group in Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is particularly noteworthy, as it can serve as a hinge region for binding to target proteins. This feature has been exploited in the design of small-molecule inhibitors and agonists.
One of the most compelling aspects of Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is its potential as a precursor for more complex molecules. Researchers have leveraged its structure to develop derivatives with enhanced pharmacological activity. For instance, modifications to the benzyl group or the pyrrole ring can lead to compounds with improved solubility, bioavailability, or target affinity. These findings highlight the importance of Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine as a building block in medicinal chemistry.
The synthesis of Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine involves multi-step organic reactions that require precise control over reaction conditions. The benzyl group is typically introduced through nucleophilic substitution reactions, while the pyrrole moiety is often incorporated via condensation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Recent studies have explored the biological activity of Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine and its derivatives. These investigations have revealed potential therapeutic applications in areas such as inflammation, neurodegeneration, and cancer. For example, certain derivatives have shown inhibitory effects on enzymes involved in inflammatory pathways, suggesting their use as anti-inflammatory agents. Additionally, modifications to the pyrrole ring have led to compounds with promising anticancer properties.
The development of high-throughput screening technologies has further accelerated the discovery of novel drug candidates based on Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. These technologies allow researchers to rapidly assess the activity of large libraries of compounds against various biological targets. This approach has led to the identification of several lead compounds that are now undergoing further optimization and preclinical testing.
In conclusion, Benzyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS No. 73325-58-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug design, and recent studies have highlighted its applications in developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, Benzyl-(1-methyl-1H-pyrrol-2-ymlmethyl)-amine is poised to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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